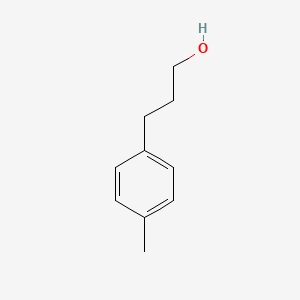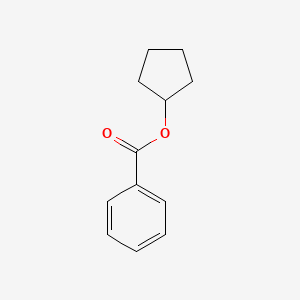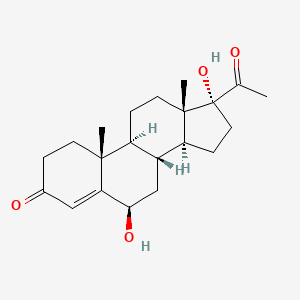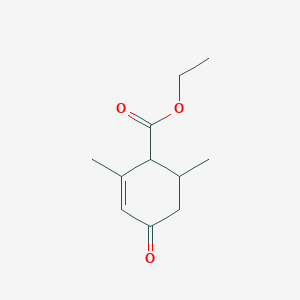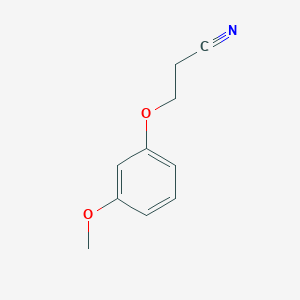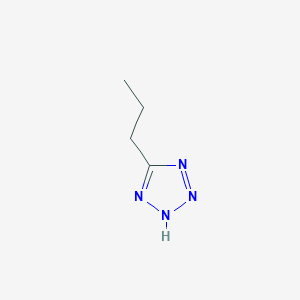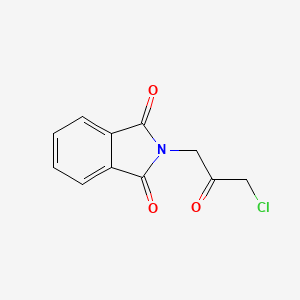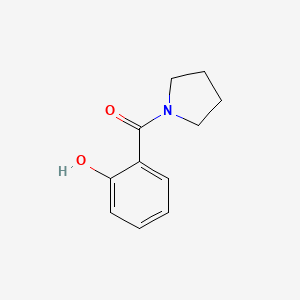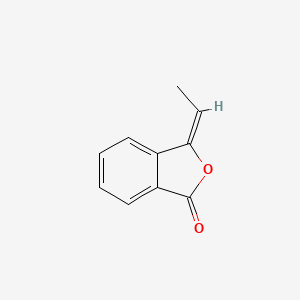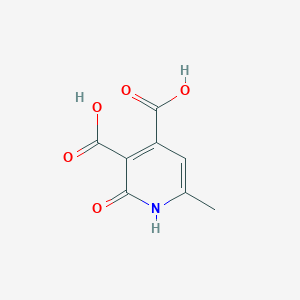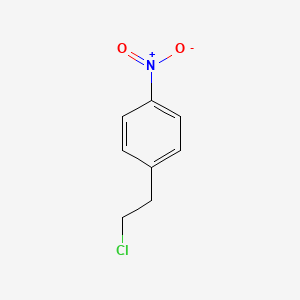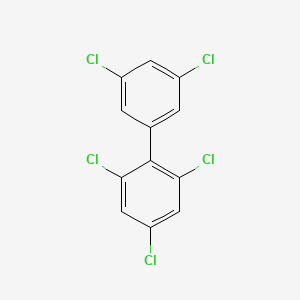
2,3',4,5',6-ペンタクロロビフェニル
概要
説明
2,3’,4,5’,6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known as chlorinated hydrocarbons. These compounds are characterized by their high stability, hydrophobicity, and resistance to environmental degradation. Due to these properties, polychlorinated biphenyls have been widely used in various industrial applications, including as coolants, insulating fluids in transformers, and plasticizers in paints and plastics .
科学的研究の応用
2,3’,4,5’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. In chemistry, it is used as a model compound to study the behavior of polychlorinated biphenyls in various environmental matrices. In biology and medicine, it is used to investigate the toxicological effects of polychlorinated biphenyls, including their impact on endocrine disruption, neurotoxicity, and carcinogenicity . In industry, it has been used in the development of analytical methods for the detection and quantification of polychlorinated biphenyls in environmental samples .
作用機序
Target of Action
The primary targets of 2,3’,4,5’,6-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid function .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their expression levels. Specifically, Akt, p-Akt, and p-FoxO3a protein or mRNA levels increase significantly in PCB118-treated groups, while NIS protein and mRNA levels decrease considerably . This interaction affects the transcriptional activities of FoxO3a and NIS promoters .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . This pathway is crucial for thyroid cell function. Disruption of this pathway by PCB118 leads to thyroid cell dysfunction . Additionally, PCB118 can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes .
Pharmacokinetics
As a polychlorinated biphenyl, it is known to be resistant to environmental degradation, leading to its persistence in the environment and bioaccumulation in animal tissue .
Result of Action
The action of PCB118 results in thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . It inhibits cell viability in a concentration- and time-dependent manner . Furthermore, PCB118 can induce abnormal thyroid morphology and dramatically decrease the expression of thyroidal sodium/iodide symporter .
Action Environment
PCB118 is a persistent pollutant found in various environments, including soils and sediments . Its action, efficacy, and stability can be influenced by environmental factors such as the presence of other pollutants and the characteristics of the specific environment where it is found . For instance, a study found that a bacterium, Microbacterium paraoxydans, could degrade PCB118, potentially influencing its environmental persistence and toxicity .
準備方法
The synthesis of 2,3’,4,5’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination . Industrial production methods often involve large-scale chlorination processes, followed by purification steps to isolate the specific polychlorinated biphenyl congener .
化学反応の分析
2,3’,4,5’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation, anaerobic conditions for microbial reductive dechlorination, and nucleophiles for substitution reactions. Major products formed from these reactions include hydroxylated metabolites, lower-chlorinated biphenyls, and substituted biphenyls .
類似化合物との比較
2,3’,4,5’,6-Pentachlorobiphenyl is one of many polychlorinated biphenyl congeners. Similar compounds include:
2,3,4,4’,5-Pentachlorobiphenyl: This compound has a similar structure but differs in the position of chlorine atoms.
2,3,4’,5,6-Pentachlorobiphenyl: Another congener with a different chlorine substitution pattern, known for its persistence in the environment and potential for bioaccumulation.
The uniqueness of 2,3’,4,5’,6-Pentachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects .
特性
IUPAC Name |
1,3,5-trichloro-2-(3,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVSGJGMWSKAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866577 | |
| Record name | 2,3',4,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56558-18-0 | |
| Record name | PCB 121 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56558-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,5',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R99YR2114 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


